molecular formula C20H13Br2N3O3 B11546643 4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate

4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate

Cat. No.: B11546643
M. Wt: 503.1 g/mol
InChI Key: ZYEAFBMGNIKBDK-YSURURNPSA-N
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Description

4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE is a complex organic compound that features both bromopyridine and bromobenzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE typically involves a multi-step process:

    Formation of the bromopyridine moiety: This can be achieved through the bromination of pyridine derivatives.

    Coupling reactions: The bromopyridine derivative is then coupled with a formamido group through a condensation reaction.

    Formation of the bromobenzoate moiety: This involves the esterification of bromobenzoic acid with an appropriate alcohol.

    Final coupling: The two moieties are then coupled together through a condensation reaction to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromopyridine moiety.

    Reduction: Reduction reactions can also occur, potentially affecting the formamido group.

    Substitution: The bromine atoms in both the pyridine and benzoate moieties can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation could lead to the formation of pyridine N-oxides, while substitution reactions could yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It may be used in studies investigating the biological activity of brominated pyridine and benzoate derivatives.

    Industrial Applications: The compound could be used in the development of new materials or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting or activating their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromopyridine-3-boronic acid
  • 5-Bromopyridine-3-carbamic acid tert-butyl ester

Uniqueness

4-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 2-BROMOBENZOATE is unique due to its combination of bromopyridine and bromobenzoate moieties, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness could make it particularly valuable in the development of new pharmaceuticals or materials.

Properties

Molecular Formula

C20H13Br2N3O3

Molecular Weight

503.1 g/mol

IUPAC Name

[4-[(E)-[(5-bromopyridine-3-carbonyl)hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C20H13Br2N3O3/c21-15-9-14(11-23-12-15)19(26)25-24-10-13-5-7-16(8-6-13)28-20(27)17-3-1-2-4-18(17)22/h1-12H,(H,25,26)/b24-10+

InChI Key

ZYEAFBMGNIKBDK-YSURURNPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=CN=C3)Br)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC(=CN=C3)Br)Br

Origin of Product

United States

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